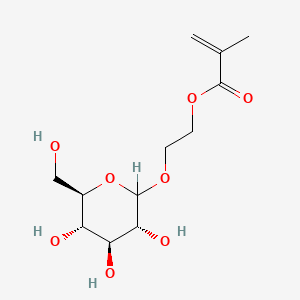

2-Methacryloxyethyl D-glucopyranoside

説明

2-Methacryloxyethyl D-glucopyranoside is a useful research compound. Its molecular formula is C12H20O8 and its molecular weight is 292.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methacryloxyethyl D-glucopyranoside (MEG) is a synthetic glycosyl methacrylate characterized by its unique structure, which includes a methacryloxyethyl group attached to a D-glucopyranoside moiety. This compound has garnered attention for its promising biological activities, particularly in the fields of biomaterials and drug delivery systems. This article will explore its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₂₀O₈

- Molecular Weight : 292.28 g/mol

The synthesis of MEG typically involves several steps that include the polymerization of the methacrylate group, which can be initiated through thermal or photoinitiators. This polymerization allows for the formation of complex glycopolymers that can be tailored for specific biomedical applications .

Biological Activity

The biological activity of MEG is primarily attributed to its ability to form biocompatible polymers that interact favorably with biological systems. Key areas of research include:

- Biocompatibility : MEG-based polymers demonstrate excellent biocompatibility, supporting cell adhesion and proliferation while minimizing inflammatory responses. This property is crucial for applications in tissue engineering and biomedical implants .

- Drug Delivery Systems : Polymers derived from MEG have shown potential in drug delivery applications due to their hydrophilic nature and ability to form hydrogels. These properties facilitate controlled drug release, making them suitable for therapeutic applications .

- Anticoagulant Properties : MEG has been reported to inhibit coagulation by interfering with clotting factors, which may be beneficial in managing conditions associated with excessive clotting .

MEG's mechanisms of action can be summarized as follows:

- Polymerization : The methacrylate group undergoes free radical polymerization, forming long-chain polymers that can encapsulate drugs or act as scaffolds for cell growth.

- Bioconjugation : The glycosyl moiety allows MEG to serve as a linker molecule, facilitating the attachment of biomolecules through specific interactions with proteins or antibodies .

- Inhibition of Coagulation : By interacting with clotting factors, MEG disrupts the blood coagulation cascade, thereby reducing clot formation .

Applications

The diverse applications of MEG are highlighted in the following table:

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Utilizes hydrophilic properties for controlled release of therapeutic agents. |

| Tissue Engineering | Forms scaffolds that promote cell adhesion and proliferation while minimizing inflammation. |

| Anticoagulant Agents | Serves as a potential agent to prevent excessive clotting in cardiovascular diseases. |

| Biosensing | Used in glucose-responsive materials for diabetes management through specific interactions with lectins. |

Case Studies

- Glucose-Responsive Hydrogels : Research has demonstrated the development of glucose-sensitive hydrogels incorporating MEG for controlled insulin delivery. These hydrogels exhibited sustained insulin release over several days, showing promise for diabetes management .

- Antifouling Properties : A study reported that glycopolymer brushes synthesized from MEG significantly reduced non-specific protein adsorption compared to uncoated surfaces, indicating potential applications in biomedical devices where biofouling is a concern .

- Polymer Architecture : The synthesis of well-defined glycopolymers using MEG has been explored, showcasing their ability to bind specifically to proteins like Concanavalin A (Con A), which is crucial for targeting therapies and diagnostics .

科学的研究の応用

Polymer Synthesis

GEMA serves as a monomer in the synthesis of polymers and copolymers. It can undergo free radical polymerization to form long-chain polymers, which are useful in creating hydrogels for biomedical applications.

- Polymerization Mechanism : The methacrylate group reacts with itself or other monomers under thermal or photoinitiated conditions.

- Hydrogel Formation : GEMA-based hydrogels exhibit biocompatibility and biodegradability, supporting cell adhesion and proliferation while minimizing inflammatory responses.

Drug Delivery Systems

GEMA has shown promise in developing glucose-responsive hydrogels for controlled drug delivery, particularly for diabetes management. These hydrogels can release therapeutic agents in response to specific glucose levels.

- Sustained Release : Studies indicate that GEMA-based hydrogels can sustain insulin release over extended periods under simulated physiological conditions.

Table 1: Comparison of GEMA with Other Glycopolymers

| Glycopolymer Type | Key Features | Applications |

|---|---|---|

| GEMA | Anticoagulant properties; glucose-responsive behavior | Drug delivery systems; tissue engineering |

| Poly(2-acrylamidoethyl-α-D-mannopyranoside) | High antifouling properties; specific protein interactions | Biosensors; drug delivery |

| Poly(2-acrylamidoethyl-β-D-galactopyranoside) | Enhanced biocompatibility; reduced protein adsorption | Biomedical coatings; drug delivery |

Anticoagulant Activity

Research has demonstrated that GEMA possesses anticoagulant properties by inhibiting thrombin activity and reducing fibrinogen conversion to fibrin. This action may benefit conditions associated with excessive clotting, such as thrombosis.

- Mechanism of Action : GEMA interacts with blood coagulation factors, disrupting the coagulation cascade and reducing clot formation.

Anticoagulant Effects

A study compared the anticoagulant effects of GEMA with traditional anticoagulants. Results indicated that GEMA effectively inhibited thrombin activity, highlighting its potential as a novel anticoagulant agent .

Glucose-Responsive Hydrogels

Research focused on GEMA-based hydrogels revealed their ability to modulate insulin release based on glucose concentration. In vitro experiments showed a sustained release profile over seven days, making them suitable for diabetes treatment .

Biosensor Development

GEMA has been utilized in the fabrication of biosensors for glucose detection. Its incorporation into sensor platforms enhanced sensitivity and specificity towards glucose, facilitating early diagnosis and monitoring of diabetes .

特性

IUPAC Name |

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132153-84-5 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。